REACTION_CXSMILES
|
FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.[F:16][C:17]1[CH:18]=[C:19]([CH2:24][C:25]([O:27][CH3:28])=[O:26])[CH:20]=[CH:21][C:22]=1O.C(N(CC)CC)C>C(Cl)Cl>[F:16][C:17]1[CH:18]=[C:19]([CH2:24][C:25]([O:27][CH3:28])=[O:26])[CH:20]=[CH:21][C:22]=1[O:6][S:7]([C:10]([F:11])([F:12])[F:13])(=[O:8])=[O:9]
|
Name
|
|
Quantity
|
2.67 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1O)CC(=O)OC
|
Name
|
|
Quantity
|
47.1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred at rambient temperature for 4 hours under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed sequentially with water (100 mL), saturated NaHCO3 (100 mL), and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
seperating cartridge
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography, elution gradient 0 to 20% EtOAc in isohexane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OS(=O)(=O)C(F)(F)F)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 65.5% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |